N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Description
The compound N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is an organic molecule characterized by its unique chemical structure, which features a combination of aromatic rings, a pyrrole moiety, and a thiophene ring
Properties
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-13-5-4-6-14(11-13)12-18-19-17(21)16-15(7-10-22-16)20-8-2-3-9-20/h2-12H,1H3,(H,19,21)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWXNDFXMPDHJP-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC(=O)C2=C(C=CS2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can involve several steps, starting from commercially available precursors:
Starting Materials: : One of the primary starting materials is 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, which can be prepared through the reaction of thiophene-2-carbohydrazide with 1H-pyrrole-2-carboxaldehyde.
Condensation Reaction: : The second key reaction involves the condensation of 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide with 3-methylbenzaldehyde under acidic or basic conditions to form the desired compound. This step can be facilitated by using reagents such as acetic acid or sodium acetate, and the reaction is typically performed under reflux conditions to enhance the yield.
Purification: : The product is then purified by recrystallization or column chromatography to ensure the removal of impurities and achieve a high-purity final product.
Industrial Production Methods
For large-scale production, the process would be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors for the condensation step to ensure consistent reaction conditions and improve efficiency. Additionally, advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) might be employed to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrole ring, potentially forming pyrrole-N-oxide derivatives under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: : Reduction reactions could target the imine bond, leading to the formation of secondary amines. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : The aromatic rings present in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups like halogens, nitro groups, or alkyl groups depending on the reagents used (e.g., N-bromosuccinimide for bromination).
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : N-bromosuccinimide (NBS) for bromination, nitric acid for nitration.
Major Products Formed
Oxidation Products: : Pyrrole-N-oxide derivatives.
Reduction Products: : Secondary amines.
Substitution Products: : Halogenated, nitrated, or alkylated aromatic derivatives.
Scientific Research Applications
The compound N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has diverse applications in scientific research:
Chemistry: : It can serve as a ligand in coordination chemistry, forming complexes with metal ions and potentially exhibiting interesting photophysical or catalytic properties.
Biology: : Its aromatic and heterocyclic structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery, particularly as an antimicrobial or anticancer agent.
Medicine: : The compound's potential biological activity could lead to its use in medicinal chemistry for developing new therapeutic agents.
Industry: : It may be used in the synthesis of advanced materials, such as conductive polymers or organic semiconductors, due to the electron-rich nature of its aromatic and heterocyclic rings.
Mechanism of Action
Molecular Targets and Pathways
Biological Activity: : The compound's mechanism of action in biological systems may involve the inhibition of specific enzymes or receptors, disruption of cellular processes, or induction of apoptosis in cancer cells. Its molecular structure allows it to interact with DNA, proteins, or cellular membranes, potentially leading to its observed biological effects.
Pathways: : The compound could modulate signaling pathways related to cell growth, proliferation, or apoptosis. Its interaction with cellular targets might involve hydrogen bonding, hydrophobic interactions, or π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N'-[(E)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide: : Similar in structure, with an E-configuration instead of Z-configuration.
3-(1H-Pyrrol-1-yl)-2-thiophenecarbohydrazide: : The precursor compound, lacking the 3-methylphenylmethylidene group.
Thiophene-2-carbohydrazide: : The starting material, simpler structure, and lacking the pyrrole moiety.
Highlighting Uniqueness
N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide stands out due to its Z-configuration and the combination of aromatic, pyrrole, and thiophene rings. This unique arrangement confers specific reactivity and biological activity, distinguishing it from its analogs and making it a valuable compound for research and industrial applications.
Biological Activity
N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a compound of interest in medicinal chemistry due to its unique structural features that suggest potential biological activity. This article reviews the biological activities associated with this compound, including its synthesis, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₁₉H₁₇N₃O and a molecular weight of 305.36 g/mol. It features a hydrazone linkage connecting a pyrrole ring to a thiophene moiety, with a 3-methylphenyl group contributing to its overall structure. The specific arrangement of these functional groups is hypothesized to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O |
| Molecular Weight | 305.36 g/mol |
| CAS Number | 359595-25-8 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-methylbenzaldehyde and 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide under reflux conditions in ethanol. The resulting compound can be purified through recrystallization.
Antimicrobial Properties
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and pyrrole rings have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties.
Anticancer Activity
Studies have indicated that hydrazone derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis in cancer cells. Preliminary in vitro assays are recommended to evaluate the cytotoxic effects of this compound on various cancer cell lines.
Enzyme Inhibition
Molecular docking studies suggest that this compound may interact with specific enzymes involved in disease processes, such as proteases or kinases. Such interactions could provide insights into its potential as an enzyme inhibitor, which is crucial for drug development.
Case Studies
- Antimicrobial Activity : A study evaluating the antibacterial efficacy of thiophene derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In vitro tests on hydrazone derivatives indicated a promising reduction in cell viability in breast cancer cell lines, warranting further exploration into the mechanisms of action for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
